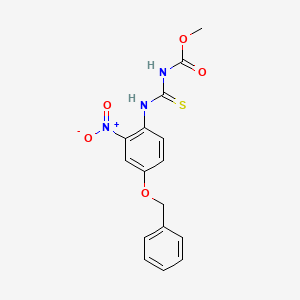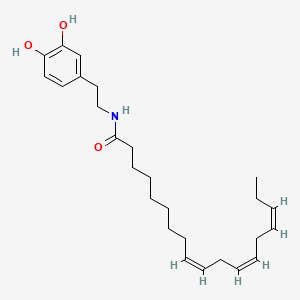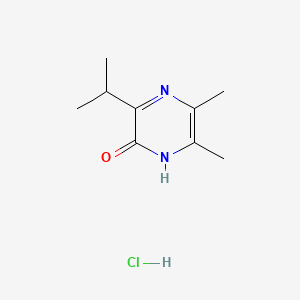
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride is a chemical compound with a unique structure that includes a pyrazinone ring substituted with dimethyl and isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
科学的研究の応用
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: This compound shares a similar core structure but has different substituents.
Imidazole derivatives: These compounds have a similar heterocyclic structure and exhibit a range of biological activities.
Uniqueness
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
113139-67-6 |
|---|---|
分子式 |
C9H15ClN2O |
分子量 |
202.68 g/mol |
IUPAC名 |
5,6-dimethyl-3-propan-2-yl-1H-pyrazin-2-one;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-5(2)8-9(12)11-7(4)6(3)10-8;/h5H,1-4H3,(H,11,12);1H |
InChIキー |
YHOWCGQNTBSCSD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=O)N1)C(C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpentan-1-one;(Z)-but-2-enedioic acid](/img/structure/B12756310.png)
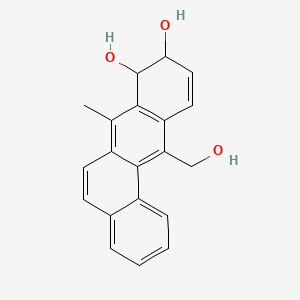
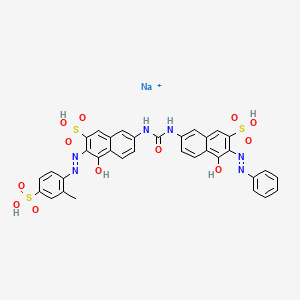

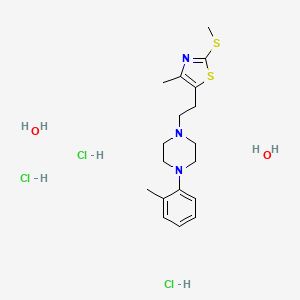
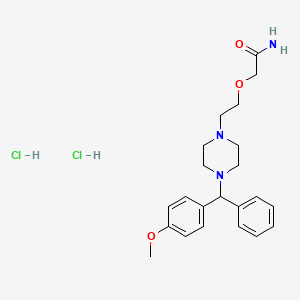
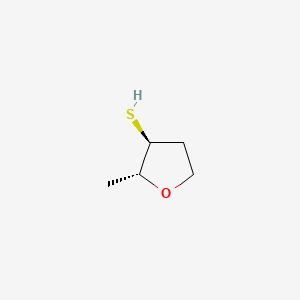

![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)

